1-benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(2-methylphenyl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-19-10-8-9-15-23(19)26-24(29)22-17-28(16-20-11-4-2-5-12-20)27-25(22)30-18-21-13-6-3-7-14-21/h2-15,17H,16,18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAKLQNSKRJOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a pyrazole ring and various functional groups, contributing to its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 427.5 g/mol
- CAS Number : 1014088-15-3
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
- Signal Transduction : It may impact signal transduction pathways that regulate various cellular functions, including differentiation and survival.
Anticancer Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that related compounds can effectively inhibit the MAPK signaling pathway, which is crucial in tumorigenesis. One study reported that certain derivatives demonstrated IC50 values as low as 91 nM against MEK1 and GI50 values of 0.26 µM against A549 lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit broad-spectrum antimicrobial activities, making them potential candidates for new antibiotic agents. Some studies have demonstrated notable antifungal and antibacterial effects, suggesting that this compound could be effective against various pathogens .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models .
Case Studies and Research Findings
Scientific Research Applications
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide has several notable applications across different scientific domains:
1. Medicinal Chemistry
- Anticancer Activity : Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells at low concentrations, highlighting their potential as anticancer agents.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing promise against certain bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent.
2. Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular architectures. Its unique functional groups facilitate various substitution reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals .
3. Biological Research
- Enzyme Inhibition Studies : Ongoing research is exploring the compound's ability to inhibit specific enzymes involved in metabolic pathways. This could lead to the development of new therapeutic agents targeting metabolic disorders.
- Receptor Interaction Studies : The compound's interaction with cellular receptors is being investigated to understand its potential effects on signal transduction pathways, which could have implications for drug development .
Case Study 1: Antiproliferative Activity
A study focusing on the antiproliferative effects of N-benzyl-substituted pyrazoles demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines at concentrations as low as 10 μM. This study suggests that such compounds could be developed into effective anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of this pyrazole derivative against common pathogens. Results indicated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on the evidence provided:
*Calculated based on molecular formula.
Structural and Electronic Differences
Substituent Effects :
- The 2-methylphenyl group in the target compound introduces steric bulk and electron-donating effects, which may enhance lipophilicity and influence receptor binding compared to electron-withdrawing groups like 2-chlorophenyl () or polar 4-sulfamoylphenethyl ().
- The trifluoromethyl group in analogs enhances antifungal activity due to its strong electron-withdrawing nature and metabolic stability , contrasting with the benzyloxy group in the target compound, which may prioritize different biological interactions.
Preparation Methods
Synthesis of Pyrazole-4-Carboxylic Acid
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example:
Yields for this step typically range from 75–85%, with purity confirmed by thin-layer chromatography (TLC).
Benzylation and Benzyloxy Substitution
The carboxylic acid undergoes benzylation using benzyl chloride in DMF under basic conditions (K₂CO₃). Concurrently, hydroxyl groups are protected via benzyl ether formation:
This step achieves yields of 70–75%, with excess benzyl chloride removed via vacuum distillation.
Carboxamide Formation
The acyl chloride intermediate is coupled with 2-methylaniline in dichloromethane (DCM) at room temperature:
The product is isolated in 65–70% yield after recrystallization from ethanol.
Reaction Optimization and Critical Parameters
Solvent and Catalyst Selection
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity |
| Base | K₂CO₃ | Facilitates deprotonation |
| Temperature | 80–100°C | Prevents side reactions |
Purification and Characterization
Purification Techniques
Analytical Characterization
| Technique | Key Data Points |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyrazole-H), 7.25–7.45 (m, 10H, benzyl), 2.34 (s, 3H, CH₃) |
| IR | 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) |
| Mass Spectrometry | m/z 427.5 [M+H]⁺ |
Challenges and Mitigation Strategies
-
Impurity Formation : Side products from over-benzylation are minimized by stoichiometric control of benzyl chloride.
-
Low Coupling Efficiency : Use of fresh acyl chloride and anhydrous DCM improves amidation yields.
Industrial Scalability Considerations
While lab-scale synthesis achieves ~70% overall yield, industrial production requires:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 1-benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
- Temperature control : Pyrazole ring formation requires 80–100°C for 6–12 hours to avoid side products .
- Catalysts : Use of K₂CO₃ or NaH for deprotonation during benzylation .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pyrazole-4-carboxylic acid + SOCl₂, reflux, 4h | 85 |
| 2 | Benzyl chloride, K₂CO₃, DMF, 80°C, 8h | 72 |
| 3 | N-(2-methylphenyl)amine, DCM, RT, 12h | 68 |
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?
Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
- Concentration ranges : IC₅₀ values differ significantly between studies (e.g., 10–50 µM for antifungal activity) .
- Structural analogs : Minor substituent changes (e.g., 2-methylphenyl vs. 2-chlorophenyl) alter binding affinity .
Methodological recommendation : Standardize assays using OECD guidelines and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What analytical techniques are critical for structural validation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~415.5 g/mol) .
- X-ray crystallography : Resolves stereochemistry and packing modes (e.g., CCDC deposition for pyrazole derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s therapeutic potential?
SAR strategies include:
- Systematic substitution : Replace the 2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioavailability .
- In vitro profiling : Test derivatives against kinase panels (e.g., EGFR, VEGFR) to identify mechanistic pathways .
Q. Example SAR Table :
| Substituent (R) | Anticancer IC₅₀ (µM) | LogP |
|---|---|---|
| 2-methylphenyl | 18.3 ± 1.2 | 3.7 |
| 4-fluorophenyl | 12.1 ± 0.8 | 3.9 |
| 3-methoxyphenyl | 25.6 ± 2.1 | 3.2 |
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina to model binding with ATP-binding pockets (e.g., PI3Kγ) .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (AMBER force field) .
- ADMET prediction : SwissADME estimates BBB permeability and CYP450 inhibition risks .
Q. How can reaction kinetics be optimized for scaled synthesis without compromising purity?
- Flow chemistry : Reduces reaction time by 40% via continuous benzylation .
- In-line analytics : FTIR monitors intermediate formation in real time .
- Design of experiments (DoE) : Taguchi methods identify critical parameters (e.g., stoichiometry > temperature) .
Q. What strategies address stability issues during long-term storage?
- Lyophilization : Increases shelf life to >24 months at -20°C .
- Excipient screening : Trehalose or cyclodextrins prevent hydrolysis of the benzyloxy group .
Methodological Notes
- Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity alongside cell viability) .
- Ethical compliance : Ensure all cytotoxicity studies follow institutional animal care guidelines (e.g., IACUC approval) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
